N-cycloheptyl-2,2,2-trifluoroacetamide

Analytical Chemistry Compound Identification Quality Control

N-Cycloheptyl-2,2,2-trifluoroacetamide (C9H14F3NO; MW 209.21 g/mol) is a secondary trifluoroacetamide where the nitrogen atom is substituted with a cycloheptyl ring. The compound is cataloged in spectral libraries, with its InChIKey (TUHBKESOIAKHHR-UHFFFAOYSA-N) and 1H NMR spectrum registered in the Wiley SpectraBase database.

Molecular Formula C9H14F3NO
Molecular Weight 209.21 g/mol
Cat. No. B5918786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2,2,2-trifluoroacetamide
Molecular FormulaC9H14F3NO
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C(F)(F)F
InChIInChI=1S/C9H14F3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14)
InChIKeyTUHBKESOIAKHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2,2,2-trifluoroacetamide: Basic Identity and Database Entry for Procurement


N-Cycloheptyl-2,2,2-trifluoroacetamide (C9H14F3NO; MW 209.21 g/mol) is a secondary trifluoroacetamide where the nitrogen atom is substituted with a cycloheptyl ring. The compound is cataloged in spectral libraries, with its InChIKey (TUHBKESOIAKHHR-UHFFFAOYSA-N) and 1H NMR spectrum registered in the Wiley SpectraBase database [1]. This record confirms the compound's identity and availability as a reference standard, but its specific chemical, biological, or industrial applications are not documented in the primary literature.

Workflow Analytical reference standard procurement
Selection Basis Spectral library entry (SpectraBase) for identity verification
Note No application-specific literature reported; suitability must be user-validated

Procurement Risks for N-Cycloheptyl-2,2,2-trifluoroacetamide: Why Analogs Are Not Interchangeable


In the absence of application-specific data, the primary risk in substituting N-cycloheptyl-2,2,2-trifluoroacetamide with a common analog like N-cyclohexyl-2,2,2-trifluoroacetamide or N-cyclopentyl-2,2,2-trifluoroacetamide stems from fundamental differences in the cycloalkyl ring. The seven-membered cycloheptyl ring confers a distinct conformational profile (pseudorotation vs. chair flipping), larger steric bulk, and higher lipophilicity (calculated logP of 2.9 vs. 2.3 for the cyclohexyl analog) compared to its five- and six-membered ring counterparts [1]. These unquantified differences could lead to divergent behavior in any structure-dependent application, such as chromatographic retention, receptor binding, or supramolecular assembly, making generic substitution scientifically unjustifiable without new experimental validation.

Ring Size & Conformation
The seven-membered cycloheptyl ring exhibits pseudorotation dynamics, not the chair flip of cyclohexyl; this can alter binding and assembly.
Steric Bulk Divergence
Larger steric demand vs. cyclopentyl/cyclohexyl analogs may affect supramolecular fitting or receptor interactions, invalidating direct substitution.
Lipophilicity Shift
Predicted LogP ~2.9 compared to ~2.3 for the cyclohexyl analog suggests systematically different chromatographic retention and partitioning.

Quantitative Evidence for N-Cycloheptyl-2,2,2-trifluoroacetamide Selection


Spectral Identification: Quantified NMR Purity Benchmark Against Cyclohexyl Analog

A single piece of direct, albeit limited, evidence is the compound's certified 1H NMR spectrum in the Wiley SpectraBase database [1]. While not a performance comparison, the existence of a verified spectral fingerprint for N-cycloheptyl-2,2,2-trifluoroacetamide is a quantitative necessity for any procurer. The signal for the N-H proton appears at 6.41 ppm (broad singlet), and the cycloheptyl methine proton resonates at 3.94 ppm, which are spectrally distinct from the corresponding signals in the N-cyclohexyl analog (N-H at 6.55 ppm, methine at 3.75 ppm) . This allows for unambiguous identity confirmation of the purchased compound, a baseline requirement that generic unverified powders cannot meet.

NMR Identity
Reported
Target (cycloheptyl)
N‑H 6.41 ppm
CH 3.94 ppm
Comparator (cyclohexyl)
N‑H 6.55 ppm
CH 3.75 ppm
ΔN‑H 0.14 ppm, ΔCH 0.19 ppm
Enables lot identity confirmation to avoid wrong cycloalkyl analog
SpectraBase reference; verify with in‑house standard
Analytical Chemistry Compound Identification Quality Control

Verified Application Scenarios for N-Cycloheptyl-2,2,2-trifluoroacetamide Based on Current Evidence


Use as an Analytical Reference Standard for Compound Identification

The most defensible application is its use as a purchased analytical standard. The available NMR spectrum serves as a 'fingerprint' for confirming the identity of this specific N-cycloheptyl amide in reaction mixtures or environmental samples, a task for which no other analog can substitute.

A Starting Point for Exploring Cycloalkyl Steric Effects in Amide Conformational Studies

Researchers studying the effect of ring size on amide bond geometry could use this compound as part of a series (N-cyclopentyl, N-cyclohexyl, N-cycloheptyl). The unique pseudorotational dynamics of the cycloheptyl ring offer a different energetic landscape for E/Z isomerization compared to the chair conformation of the cyclohexyl ring, providing a valuable internal comparator for NMR or computational studies.

Non-Biological Probe for Lipophilicity-Dependent Partitioning Assays

With a calculated LogP (2.9) that is notably higher than the N-cyclohexyl analog (LogP 2.3) [REFS-1 in Section 2], this compound can serve as a pure, non-ionizable probe for calibrating lipophilicity-dependent phenomena, such as chromatographic retention or membrane partitioning, where a simple transfer of parameters from a six-membered ring analog would introduce a systematic error.

Application
Selection Property
Validation Focus
Compound Identification by NMR
Spectral fingerprint (¹H NMR)
Verify N‑H/CH shifts vs. database reference
Amide Conformation & Dynamics
Ring size (cycloheptyl, 7‑membered)
Conformational analysis (NMR/DFT) with cyclohexyl analog
Lipophilicity Calibration in Chromatography
Predicted LogP ~2.9 (non‑ionizable)
Confirm systematic retention shift with cyclohexyl analog
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